3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Description
3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Construction and Catalytic Properties
Asymmetric Construction of Spirocyclic Pyrrolidine-thia(oxa)zolidinediones
A study reported the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system. This process afforded structurally novel spirocyclic pyrrolidine-thia(oxa)zolidinediones with excellent yields and diastereo- and enantioselectivity, demonstrating the compound's potential in synthesizing complex molecules with high stereoselectivity (Wu‐Lin Yang et al., 2015).
Novel Synthesis Approaches
A Novel Synthesis of 2-Alkyl(aryl)pyrrolidines
Another research effort described a method for synthesizing 2-substituted pyrrolidines using diphenyloxapyrrolizidines, derived from the reaction between proline and benzaldehyde. This study highlights a straightforward approach for creating 2-alkyl(aryl)pyrrolidines, showcasing the versatility of related compounds in synthetic organic chemistry (V. Moshkin & V. Sosnovskikh, 2016).
Catalytic Oxidation
Catalytic Oxidation of Benzyl Alcohols
Research on the catalytic oxidation of benzyl alcohols using Cu(II) complexes of a 1,3-oxazolidine-based ligand has been reported. This work illustrates the compound's role in facilitating oxidation reactions under environmentally benign conditions, offering insights into green chemistry applications (R. Bikas et al., 2018).
Antimicrobial Activity
Synthesis of Novel Antibacterial Agents
A study focused on synthesizing 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones and evaluating their antibacterial efficacy against both gram-negative and gram-positive bacteria. This research underscores the potential of derivatives in developing new antimicrobial agents (Javed Sheikh et al., 2009).
Properties
IUPAC Name |
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-20(23-12-11-18(14-23)24-21(26)15-28-22(24)27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMOOWSBFXDNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.